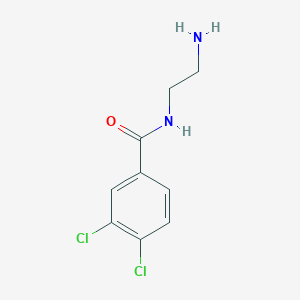

N-(2-aminoethyl)-3,4-dichlorobenzamide

Description

Structure

3D Structure

Properties

CAS No. |

94319-87-6 |

|---|---|

Molecular Formula |

C9H10Cl2N2O |

Molecular Weight |

233.09 g/mol |

IUPAC Name |

N-(2-aminoethyl)-3,4-dichlorobenzamide |

InChI |

InChI=1S/C9H10Cl2N2O/c10-7-2-1-6(5-8(7)11)9(14)13-4-3-12/h1-2,5H,3-4,12H2,(H,13,14) |

InChI Key |

BVSYYNFOBNEAHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCN)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization Strategies

Synthesis of N-(2-aminoethyl)-3,4-dichlorobenzamide and Related Precursors

The formation of the amide bond in this compound is the cornerstone of its synthesis. This can be achieved through several established chemical transformations, primarily involving the acylation of an amine.

The most common and direct method for synthesizing this compound is the acylation of ethylenediamine (B42938) with a reactive derivative of 3,4-dichlorobenzoic acid. A typical procedure involves the reaction of 3,4-dichlorobenzoyl chloride with ethylenediamine. To favor the formation of the mono-acylated product, an excess of ethylenediamine is often used. The reaction is generally carried out in an inert solvent, such as chloroform, at reduced temperatures to control the exothermic reaction. An acid scavenger, like triethylamine, can also be added to neutralize the hydrochloric acid byproduct. justia.com

An alternative approach involves the use of coupling agents to facilitate the amide bond formation directly from 3,4-dichlorobenzoic acid and ethylenediamine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N,N-dimethylaminopyridine (DMAP) can be employed to activate the carboxylic acid for nucleophilic attack by the amine. wikidot.com

A less common method involves the decomposition of N-aryl-N'-benzoylthioureas. While this has been demonstrated for various N-substituted benzamides, its application to the synthesis of this compound is not widely reported. researchgate.net

| Method | Reactants | Key Reagents/Conditions | Advantages | Disadvantages |

| Acyl Chloride | 3,4-Dichlorobenzoyl chloride, Ethylenediamine | Inert solvent (e.g., chloroform), low temperature, optional base (e.g., triethylamine) | High reactivity, generally good yields. | Potential for di-acylation, requires handling of reactive acyl chloride. |

| Amide Coupling | 3,4-Dichlorobenzoic acid, Ethylenediamine | Coupling agents (e.g., DCC, HATU), base (e.g., DIPEA) | Milder conditions, avoids acyl chloride. | Coupling agents can be expensive and produce byproducts that are difficult to remove. |

This table provides a comparative overview of established synthetic pathways for benzamide (B126) formation.

Reductive amination, or reductive alkylation, presents an alternative strategy for the synthesis of this compound, although it is a more indirect route. organic-chemistry.org This pathway would involve the reaction of 3,4-dichlorobenzaldehyde (B146584) with a suitable aminoethyl precursor, followed by reduction of the resulting imine. nih.gov For instance, a protected aminoacetaldehyde could be reacted with an amine, followed by reduction and deprotection.

A one-pot reductive alkylation method using S-ethyl thioesters as an in-situ source of aldehydes has been described, which could potentially be adapted. nih.gov This method offers the advantage of using a stable aldehyde precursor. The choice of reducing agent is critical, with common options including sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. organic-chemistry.org

A significant challenge in the synthesis of this compound is the presence of two nucleophilic amino groups in ethylenediamine, which can lead to the formation of the di-acylated byproduct. To achieve mono-acylation selectively, a protecting group strategy is often employed. researchgate.net

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation |

| Phthalimide | Pht | Phthalic anhydride | Hydrazine or ethylenediamine |

| 2,2,2-Trichloroethoxycarbonyl | Troc | 2,2,2-Trichloroethyl chloroformate | Zinc dust in acetic acid |

This table summarizes common amine protecting groups applicable in the synthesis of this compound.

Gram-Scale Synthetic Procedures and Optimization

Transitioning the synthesis of this compound to a gram-scale requires careful consideration of reaction conditions to ensure safety, efficiency, and purity of the final product. The acyl chloride method is often preferred for its cost-effectiveness and high conversion rates.

For a gram-scale synthesis, a solution of 3,4-dichlorobenzoyl chloride in a suitable solvent would be added dropwise to a cooled, stirred solution containing a molar excess of ethylenediamine. The use of a significant excess of ethylenediamine helps to statistically favor mono-acylation. After the reaction is complete, the workup typically involves an acid-base extraction to remove the excess ethylenediamine and any di-acylated byproduct. The product is then isolated, often as a hydrochloride salt, to improve its stability and handling properties. Recrystallization from a suitable solvent system, such as ethanol/ether, is a common method for purification. justia.com

Optimization of a gram-scale synthesis would involve adjusting parameters such as reactant stoichiometry, reaction temperature, addition rate, and solvent choice to maximize the yield and minimize the formation of impurities.

Derivatization Techniques for Analogues and Probes

The chemical structure of this compound can be systematically modified to create analogues for structure-activity relationship (SAR) studies or to develop chemical probes.

The exploration of various halo-substituted benzamide derivatives is a key derivatization strategy. A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized to investigate their biological activities, particularly as inhibitors of monoamine oxidase-B (MAO-B). nih.gov

The synthesis of these analogues follows similar principles to the synthesis of the parent compound. By starting with different substituted benzoyl chlorides, a variety of derivatives can be prepared. For example, using 2,4-dichlorobenzoyl chloride or 4-chlorobenzoyl chloride would yield the corresponding N-(2-aminoethyl)-2,4-dichlorobenzamide and N-(2-aminoethyl)-4-chlorobenzamide, respectively. justia.com

The nature and position of the halogen substituent on the benzamide ring can significantly influence the compound's properties. The electronic and steric effects of different halogens (e.g., fluorine, chlorine, bromine) at various positions on the aromatic ring can be systematically studied to optimize for a desired biological activity or chemical property.

| Derivative | Starting Acyl Chloride | Substitution Pattern |

| N-(2-aminoethyl)-4-chlorobenzamide | 4-Chlorobenzoyl chloride | para-chloro |

| N-(2-aminoethyl)-2,4-dichlorobenzamide | 2,4-Dichlorobenzoyl chloride | ortho, para-dichloro |

| This compound | 3,4-Dichlorobenzoyl chloride | meta, para-dichloro |

| N-(2-aminoethyl)-4-bromobenzamide | 4-Bromobenzoyl chloride | para-bromo |

| N-(2-aminoethyl)-4-fluorobenzamide | 4-Fluorobenzoyl chloride | para-fluoro |

This table illustrates examples of halo-substituted benzamide derivatives and their corresponding starting materials.

Design and Synthesis of N-substituted Phenyl Benzamide Analogues

The design and synthesis of N-substituted phenyl benzamide analogues represent a significant area of medicinal chemistry, driven by the goal of optimizing the therapeutic properties of lead compounds. These modifications can influence a molecule's potency, selectivity, and pharmacokinetic profile. Various synthetic strategies have been developed to generate libraries of these analogues for structure-activity relationship (SAR) studies.

A common and versatile approach involves the condensation of a carboxylic acid with an appropriate amine. For instance, a series of N-phenylbenzamide derivatives can be synthesized by choosing a starting material like 3-amino-4-methoxybenzoic acid and condensing it with a variety of amines. mdpi.com This reaction is often facilitated by coupling reagents such as N,N′-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt). mdpi.com

Another powerful strategy begins with substituted anilines. A general synthetic route for N-(2-aminoethyl)-N-phenyl benzamide derivatives starts with the reductive alkylation of a corresponding commercial aniline (B41778) using N-Boc-2-aminoacetaldehyde. nih.gov The resulting amine is then subjected to benzoylation. Subsequent removal of the tert-Butoxycarbonyl (Boc) protecting group, typically with hydrochloric acid in dioxane, yields the final N-substituted phenyl benzamide analogues. nih.gov This multi-step process allows for significant diversity in the final products by varying both the initial aniline and the benzoyl chloride used in the second step.

For analogues where the desired aniline precursor is not commercially available, synthesis often begins from a corresponding nitro-substituted compound. For example, 4-nitro-N-(4-nitrophenyl)benzamide intermediates can be synthesized from 4-nitroanilines and 4-nitrobenzoyl chlorides. nih.gov The crucial step is the reduction of the nitro groups to form the diamine precursors. This reduction can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or with reagents like tin(II) chloride dihydrate. nih.govresearchgate.net

Further derivatization can be achieved through alkylation of the amine groups. This nucleophilic substitution reaction, however, must be performed under mild conditions to avoid cleavage of the amide bond. The use of a mild base such as sodium bicarbonate (NaHCO3) is effective for this purpose. mdpi.com

These synthetic methodologies have been successfully applied to produce a wide range of analogues for biological evaluation. For example, a library of eighty-two N-(2-aminoethyl)-N-phenyl benzamide analogues was prepared to identify potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov This effort led to the discovery of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. nih.gov Similarly, other research has focused on modifying the structure of the anticancer agent Entinostat (MS-275), leading to the synthesis of fourteen N-substituted benzamide derivatives to explore their anti-proliferative activities against various cancer cell lines. nih.govresearchgate.net

The table below summarizes selected examples of synthesized N-substituted phenyl benzamide analogues and their associated research findings.

| Compound ID | Structure/Description | Research Focus | Key Finding | Reference |

| Compound 73 | N-(2-aminoethyl)-N-benzyloxyphenyl benzamide analogue | Antiparasitic activity against Trypanosoma brucei | Highly potent with an in vitro EC50 of 0.001 μM; orally bioavailable with good plasma and brain exposure in mice. | nih.gov |

| Compound 1e | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Antiviral activity against Enterovirus 71 (EV 71) | Active against tested EV 71 strains with IC50 values from 5.7 to 12 μM and low cytotoxicity. | mdpi.com |

| MS-275 Analogues | A series of 14 N-substituted benzamide derivatives | Antitumor activity | Six compounds showed antiproliferative activities comparable to or better than the parent compound, Entinostat (MS-275). | nih.govresearchgate.net |

| Compound 3a | N-phenylbenzamide derivative targeting kinetoplastid parasites | Antiprotozoal activity | Active and selective against three kinetoplastid parasites (T. brucei, T. cruzi, L. donovani) with adequate metabolic stability. | acs.org |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structural Determinants for Biological Activity

The biological activity of N-(2-aminoethyl)-3,4-dichlorobenzamide is intrinsically linked to its three main structural components: the dichlorinated benzene (B151609) ring, the amide linker, and the aminoethyl moiety.

Influence of Halogen Substitution Patterns on Molecular Function

Studies on related halo-substituted N-(2-aminoethyl)benzamide analogues as monoamine oxidase-B (MAO-B) inhibitors have shown that the nature and position of the halogen substituent can modulate inhibitory potency. While direct SAR data for the 3,4-dichloro substitution on this specific scaffold is limited, general principles suggest that this pattern can enhance binding affinity through favorable hydrophobic and electronic interactions within a receptor's binding pocket. The relative potencies of such compounds are often rationalized in terms of steric and hydrophobic effects.

| Substitution Pattern | Relative Potency (General Trend) | Key Observations |

| 4-Chloro | Potent | Serves as a reference for single substitution. |

| 3,4-Dichloro | Potentially enhanced potency | Increased hydrophobicity and altered electronic profile may improve target interaction. |

| 2,6-Dichloro | Often shows distinct activity | Steric hindrance from ortho-substituents can significantly alter binding modes and selectivity. |

| 4-Nitro | Potent | Strong electron-withdrawing group, indicating the importance of electronic effects. |

Impact of Amide Linker Modifications on Ligand-Target Interactions

The amide linker in this compound provides a rigid and planar unit that correctly orients the aromatic ring and the aminoethyl side chain. The hydrogen bonding capabilities of the amide group, with its N-H donor and C=O acceptor, are often pivotal for anchoring the ligand to its biological target.

Role of the Aminoethyl Moiety in Receptor Recognition

The N-(2-aminoethyl) moiety is a common pharmacophore in many biologically active compounds, often serving as a key interaction point with the target receptor. The primary amine at the terminus of this side chain is typically protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket.

The length and flexibility of the ethyl linker are also critical. It provides the necessary spacing and conformational freedom for the terminal amine to reach and interact optimally with its binding partner. Shortening or lengthening this linker, or introducing substituents on the ethyl backbone, would likely alter the geometry of this interaction and, consequently, the biological activity. In many ligand-receptor systems, the precise positioning of this cationic group is a prerequisite for high-affinity binding and functional activity.

Comparative SAR Analysis with Related Benzamide (B126) Scaffolds

A comparative analysis of this compound with other substituted benzamides provides valuable insights into its SAR. For example, comparing it with monosubstituted analogs like N-(2-aminoethyl)-4-chlorobenzamide can help elucidate the contribution of the second chlorine atom. The increased lipophilicity and altered electronic distribution of the 3,4-dichloro pattern may lead to differences in potency, selectivity, and pharmacokinetic properties.

Furthermore, comparison with benzamides bearing different side chains can underscore the specific role of the aminoethyl group. For instance, benzamides with non-basic or bulkier side chains might exhibit significantly different biological profiles, highlighting the importance of the terminal amine for the activity of this compound.

| Compound | Key Structural Difference from this compound | Implied SAR Insight |

| N-(2-aminoethyl)-4-chlorobenzamide | Lacks the 3-chloro substituent. | Highlights the cumulative effect of dichlorination on activity. |

| 3,4-Dichlorobenzamide | Lacks the N-(2-aminoethyl) side chain. | Emphasizes the critical role of the side chain for receptor interaction. |

| N-(2-aminoethyl)benzamide | Lacks halogen substituents. | Demonstrates the importance of halogenation for enhancing potency. |

Rational Design Paradigms for Enhanced Specificity and Potency

The principles of rational drug design can be applied to this compound to develop analogs with improved therapeutic profiles. Based on the inferred SAR, several strategies can be envisioned:

Fine-tuning Halogen Substitution: Systematically exploring other di- and tri-halogenation patterns on the benzene ring could lead to compounds with optimized interactions with the target. The use of other halogens like fluorine or bromine could also be investigated to modulate electronic and steric properties.

Bioisosteric Replacement of the Amide Linker: Replacing the amide bond with bioisosteres such as a reverse amide, an ester, or a stable amide mimic could lead to compounds with altered metabolic stability and hydrogen bonding patterns. This could potentially improve pharmacokinetic properties and oral bioavailability.

Modification of the Aminoethyl Side Chain: Constraining the conformation of the aminoethyl side chain by incorporating it into a cyclic structure (e.g., piperidine, pyrrolidine) could enhance binding affinity and selectivity by reducing the entropic penalty upon binding. Additionally, substitution on the ethyl linker could be explored to probe for additional binding interactions.

Scaffold Hopping: Replacing the dichlorobenzamide core with other aromatic or heteroaromatic systems while retaining the key pharmacophoric elements (the amide linker and the aminoethyl side chain) could lead to the discovery of novel chemical series with different intellectual property landscapes and potentially improved properties.

These rational design approaches, guided by the foundational SAR of this compound, can pave the way for the discovery of new and more effective therapeutic agents.

Molecular Mechanisms of Action and Target Engagement Investigations

Receptor Binding Affinity and Functional Modulation Studies

A comprehensive search of scientific databases did not yield specific studies detailing the binding affinity or functional modulation of N-(2-aminoethyl)-3,4-dichlorobenzamide at the specified serotonin (B10506) receptors, sigma-1 receptors, or solute carrier transporters.

Serotonin Receptor (e.g., 5-HT1F, 5-HT6, 5-HT7) Ligand Binding and Agonism

There is no available data from ligand binding assays or functional studies to characterize the interaction of this compound with serotonin receptor subtypes 5-HT1F, 5-HT6, or 5-HT7. Its affinity (Kᵢ) and functional activity (EC₅₀, IC₅₀) at these targets remain undetermined.

| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Activity (e.g., EC₅₀, IC₅₀) | Activity Profile (Agonist/Antagonist) |

|---|---|---|---|

| 5-HT1F | No data available | No data available | No data available |

| 5-HT6 | No data available | No data available | No data available |

| 5-HT7 | No data available | No data available | No data available |

Interactions with Solute Carrier Transporters (e.g., Creatine Transporter, Betaine/GABA Transporter 1)

There are no published studies investigating the interaction of this compound with solute carrier transporters, including the Creatine Transporter (SLC6A8) and the Betaine/GABA Transporter 1 (BGT-1, SLC6A12).

| Transporter | Gene | Inhibitory Activity (IC₅₀) |

|---|---|---|

| Creatine Transporter | SLC6A8 | No data available |

| Betaine/GABA Transporter 1 | SLC6A12 | No data available |

Enzyme Inhibition and Enzymatic Pathway Modulation

Research into the effects of this compound on enzymatic pathways is limited, with relevant findings available only for a structural isomer in the context of bacterial enzymes.

Inhibition of Bacterial RNA Processing Enzymes (e.g., Staphylococcus aureus RnpA)

Specific inhibitory data for this compound against Staphylococcus aureus Ribonuclease P (RnpA) has not been reported. However, research into structure-activity relationships for RnpA inhibitors has explored a closely related structural isomer, N-(2-aminoethyl)-3,5-dichlorobenzamide. nih.gov

In a study aimed at designing novel RnpA inhibitors, N-(2-aminoethyl)-3,5-dichlorobenzamide was synthesized and evaluated. The findings suggested that the combination of a small aliphatic amine with a dichlorophenyl moiety was a relevant structural feature for RnpA inhibition. nih.gov However, this class of compounds, including the 3,5-dichloro isomer, demonstrated lower activity compared to other lead inhibitors like JC1/2. nih.gov Specific quantitative inhibition values (e.g., IC₅₀) for N-(2-aminoethyl)-3,5-dichlorobenzamide were not provided in the study. nih.gov

| Compound | Enzyme Target | Inhibitory Activity (e.g., IC₅₀) | Key Findings |

|---|---|---|---|

| This compound | RnpA | No data available | - |

| N-(2-aminoethyl)-3,5-dichlorobenzamide (Isomer) | RnpA | Qualitatively described as having "lower activity" than other lead compounds. nih.gov | The 3,5-dichlorophenyl moiety combined with a small aliphatic amine is a feature explored for RnpA inhibition. nih.gov |

Modulation of Aldehyde Dehydrogenase (ALDH2) Activity

No scientific studies were found that evaluated the effect of this compound on the activity of mitochondrial aldehyde dehydrogenase 2 (ALDH2). While other dichlorobenzamide derivatives, such as the ALDH2 activator Alda-1, are known to modulate this enzyme, the activity of this compound remains uncharacterized. nih.govnih.gov

| Enzyme Target | Modulatory Effect | Activity Profile (Activator/Inhibitor) |

|---|---|---|

| Aldehyde Dehydrogenase 2 (ALDH2) | No data available | No data available |

Based on a comprehensive search of publicly available scientific literature, there is no specific information available for the chemical compound “this compound” regarding the requested topics of molecular mechanisms of action, target engagement, and antiparasitic research.

Therefore, the following sections of the requested article cannot be generated due to a lack of data:

Investigation of Dihydrofolate Reductase and Tumor Necrosis Factor-alpha Inhibition:There are no available studies on the inhibitory effects of this compound on dihydrofolate reductase or tumor necrosis factor-alpha.

Antiparasitic Research Investigations

Antiparasitic Research Investigations

Mechanistic Exploration of Antiparasitic Activity:As there is no evidence of its antiparasitic activity, no mechanistic studies have been conducted.

Table of Compounds Mentioned

Since no specific research on "this compound" was found, a table of compounds as requested in the prompt cannot be generated.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-(2-aminoethyl)-3,4-dichlorobenzamide. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethylenediamine (B42938) bridge protons, and the amine and amide protons.

Aromatic Region: The 3,4-dichloro-substituted benzene (B151609) ring will show a characteristic splitting pattern. The proton at position 5 (H-5) is expected to appear as a doublet, coupled to H-6. The proton at H-6 will likely appear as a doublet of doublets, being coupled to both H-5 and H-2. The proton at H-2 would present as a doublet, coupled to H-6. The electron-withdrawing nature of the chlorine atoms and the amide group would shift these signals downfield, typically in the range of δ 7.5-8.0 ppm.

Ethylenediamine Bridge: The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethylenediamine moiety will give rise to two signals. The methylene group adjacent to the amide nitrogen (-C(O)NH-CH₂-) is expected to be deshielded and appear as a triplet around δ 3.4-3.6 ppm. The methylene group adjacent to the primary amine (-CH₂-NH₂) would appear slightly more upfield, typically as a triplet in the range of δ 2.8-3.0 ppm.

Amine and Amide Protons: The primary amine (-NH₂) protons and the secondary amide (-NH-) proton are exchangeable and their chemical shifts can be concentration and solvent dependent. The amide proton typically appears as a broad triplet downfield (δ 8.0-8.5 ppm) due to coupling with the adjacent methylene group. The amine protons usually appear as a broad singlet more upfield (δ 1.5-2.5 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the amide group (C-1) and the two carbons bonded to chlorine atoms (C-3 and C-4) will be significantly deshielded. The remaining aromatic carbons (C-2, C-5, C-6) will appear at chemical shifts influenced by the substitution pattern.

Carbonyl Carbon: The amide carbonyl carbon (-C=O) will show a characteristic signal in the downfield region, typically around δ 165-170 ppm.

Aliphatic Carbons: The two methylene carbons of the ethylenediamine bridge will be observed in the aliphatic region of the spectrum, generally between δ 40-50 ppm.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | 7.5 - 8.0 | 125 - 135 |

| -C(O)NH-CH₂- | 3.4 - 3.6 | ~40 |

| -CH₂-NH₂ | 2.8 - 3.0 | ~42 |

| -NH-C=O | 8.0 - 8.5 (broad) | - |

| -NH₂ | 1.5 - 2.5 (broad) | - |

| C=O | - | 165 - 170 |

| Aromatic C-Cl & C-C=O | - | 130 - 140 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. The monoisotopic mass of this compound is 232.0170 g/mol .

In electrospray ionization (ESI), a soft ionization technique, the compound is typically observed as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 233.024. The presence of two chlorine atoms gives a characteristic isotopic pattern, with the [M+2] and [M+4] peaks having predictable relative intensities, which aids in confirming the presence of the dichlorinated structure.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be used to study its fragmentation. Key fragmentation pathways would likely involve:

Cleavage of the amide bond: This is a common fragmentation pathway for amides and would result in the formation of the 3,4-dichlorobenzoyl cation (m/z 173/175/177) and the aminomethyleniminium ion.

Cleavage of the ethylenediamine chain: Alpha-cleavage adjacent to the primary amine is expected, leading to the loss of an aminomethylene radical and the formation of a stable iminium ion. Beta-cleavage is also possible.

Loss of ammonia (B1221849): Fragmentation of the ethylenediamine side chain could also lead to the loss of a neutral ammonia molecule (NH₃).

| Adduct/Fragment | Predicted m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 233.024 | Protonated molecular ion |

| [M+Na]⁺ | 255.006 | Sodium adduct |

| [C₇H₃Cl₂O]⁺ | 172.956 | 3,4-Dichlorobenzoyl cation |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for separating it from any starting materials, byproducts, or degradation products. A reversed-phase HPLC method is typically employed for this type of compound.

A common setup would involve:

Column: A C18 stationary phase is well-suited for retaining the moderately polar this compound.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with a small amount of an acid like formic or acetic acid to ensure the amine is protonated) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is generally effective. The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute the compound.

Detection: UV detection is ideal, as the dichlorobenzamide chromophore absorbs strongly in the UV region, typically around 254 nm.

The retention time of the compound is a characteristic feature under specific chromatographic conditions. By integrating the peak area of the main compound and any impurities, the purity can be accurately quantified. This method is crucial for quality control in research and synthesis.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Reversed-Phase C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Elution | Single sharp peak indicating purity |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound by detecting the vibrations of its chemical bonds.

The IR spectrum is expected to show the following characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) will typically show two bands (symmetric and asymmetric stretching) in the region of 3400-3300 cm⁻¹. The secondary amide N-H stretch will appear as a single, often broader, band around 3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups will be seen just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

C=O Stretching (Amide I band): A strong, sharp absorption band characteristic of the amide carbonyl group will be prominent in the range of 1680-1640 cm⁻¹.

N-H Bending (Amide II band): This band, resulting from the N-H bending vibration coupled with C-N stretching of the amide group, is found around 1550-1510 cm⁻¹. The primary amine will also have a scissoring vibration in the 1650-1580 cm⁻¹ region, which may overlap with the Amide I band.

Aromatic C=C Stretching: Medium to weak absorptions from the benzene ring stretching are expected in the 1600-1450 cm⁻¹ region.

C-N Stretching: The C-N stretching of the amide and amine groups will appear in the 1400-1000 cm⁻¹ range.

C-Cl Stretching: Strong absorptions due to the carbon-chlorine bonds on the aromatic ring are expected in the fingerprint region, typically below 850 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine & Amide) | 3400 - 3300 | Medium |

| Aromatic C-H Stretch | > 3000 | Weak-Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=O Stretch (Amide I) | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | 1550 - 1510 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-Cl Stretch | < 850 | Strong |

Application of X-ray Crystallography for Derivative Structural Analysis

While the crystal structure of this compound itself may not be widely reported, X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of its crystalline derivatives. By synthesizing a suitable crystalline derivative, such as a salt with a different counter-ion or a co-crystal, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and torsional angles.

This analysis would reveal:

Molecular Conformation: The preferred conformation of the flexible ethylenediamine chain and the relative orientation of the dichlorophenyl ring and the amide plane.

Intermolecular Interactions: The crystal packing is likely to be dominated by hydrogen bonding. The primary amine and the amide N-H groups can act as hydrogen bond donors, while the amide carbonyl oxygen and the amine nitrogen can act as acceptors. These interactions would create a network of molecules in the solid state.

Planarity: The analysis would confirm the planarity of the benzamide (B126) moiety and any deviations from it.

The structural data obtained from X-ray crystallography of a derivative would be invaluable for understanding the molecule's shape, its potential interactions with biological targets, and its solid-state properties. For instance, studies on related dichlorobenzamide derivatives have revealed how intermolecular N-H···O hydrogen bonds and, in some cases, C-H···Cl interactions, dictate the packing arrangement in the crystal lattice. researchgate.net

Computational Chemistry and in Silico Methodologies for Compound Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is frequently used to predict the binding mode of a small molecule ligand, such as N-(2-aminoethyl)-3,4-dichlorobenzamide, to the binding site of a target protein. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their physicochemical complementarity. mdpi.com

The scoring functions used in molecular docking estimate the binding affinity, with lower energy scores generally indicating a more stable protein-ligand complex. researchgate.net For a compound like this compound, docking studies could elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the amino acid residues of its target protein. nih.gov For instance, the aminoethyl group could act as a hydrogen bond donor, while the dichlorinated benzene (B151609) ring could engage in hydrophobic and halogen bonding interactions.

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Hypothetical Kinase A | -8.5 | Lys72, Leu145, Asp184 |

| This compound | Hypothetical GPCR B | -7.9 | Phe112, Trp256, Asn301 |

Homology Modeling and Protein Structure Prediction for Binding Site Analysis

To perform molecular docking, a three-dimensional structure of the target protein is required. While experimental techniques like X-ray crystallography and NMR spectroscopy can determine protein structures, many protein structures remain unknown. In such cases, homology modeling, also known as comparative modeling, can be employed to predict the 3D structure of a protein based on its amino acid sequence and its similarity to a known protein structure (the template). nih.gov

The accuracy of a homology model is highly dependent on the sequence identity between the target and template proteins. nih.gov Once a reliable model is generated, it undergoes refinement and validation to ensure its quality. nih.gov This predicted structure can then be used for binding site analysis, identifying potential pockets where a ligand like this compound could bind. The characteristics of this binding site, such as its volume, shape, and the nature of the surrounding amino acids, can provide valuable insights for ligand design and optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying physicochemical properties (descriptors) that correlate with a specific activity, a QSAR model can be developed to predict the activity of new, untested compounds. mdpi.comnih.gov

For a series of analogs of this compound, a QSAR study could be conducted to understand how variations in the chemical structure affect a particular biological endpoint, such as inhibitory potency against a specific enzyme. nih.gov Descriptors used in such a model could include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). mdpi.com

A hypothetical QSAR model for a series of benzamide (B126) derivatives might be represented by the following equation:

pIC50 = c0 + c1(logP) + c2(Molecular Weight) + c3(Dipole Moment)*

This model could then be used to predict the pIC50 of this compound and guide the synthesis of more potent analogs. The following table illustrates the type of data used to build a QSAR model.

| Compound | logP | Molecular Weight | Dipole Moment | Experimental pIC50 |

| Analog 1 | 2.5 | 220.1 | 3.2 | 7.1 |

| Analog 2 | 3.1 | 254.5 | 2.8 | 7.5 |

| Analog 3 | 2.8 | 235.2 | 3.5 | 7.3 |

| This compound | 2.9 | 233.1 | 3.4 | (Predicted) |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the movements and interactions of a ligand and its protein target. mdpi.com This allows for a deeper understanding of the conformational changes that occur upon ligand binding and can provide insights into the stability of the protein-ligand complex.

For this compound, an MD simulation could be used to study its conformational flexibility within the binding site and to observe the stability of key interactions identified through molecular docking. mdpi.com Furthermore, advanced MD techniques can be used to estimate the kinetics of binding and unbinding (kon and koff rates), which are crucial parameters for determining a drug's efficacy and duration of action.

Hotspot Mapping and Binding Site Characterization for Ligand Optimization

Hotspot mapping is a computational method used to identify regions within a protein's binding site that are major contributors to the binding free energy. nih.gov These "hotspots" are energetically favorable locations for ligand atoms or functional groups to interact with the protein. By using small molecular probes (e.g., methyl, hydroxyl, amine groups) to map the surface of the binding site, this technique can identify key interaction points. nih.gov

The results of a hotspot mapping analysis can guide the optimization of a lead compound like this compound. For example, if a hotspot analysis reveals an unoccupied hydrophobic pocket adjacent to the bound ligand, a medicinal chemist could design a new analog with an additional hydrophobic group to fill that pocket, potentially leading to a significant increase in binding affinity. This characterization of the binding site is crucial for rational drug design and the development of more potent and selective molecules. nih.gov

Applications As Chemical Probes and Tools in Discovery Research

Utility in Pharmacological Target Identification and Validation

While direct studies on N-(2-aminoethyl)-3,4-dichlorobenzamide are limited, research on structurally similar compounds strongly suggests its potential as a chemical probe for identifying and validating pharmacological targets. A notable study on a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide revealed them to be competitive and time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov MAO-B is an enzyme of significant interest in neuropharmacology due to its role in the metabolism of neurotransmitters like dopamine.

Based on these findings, it is highly probable that this compound also acts as a reversible inhibitor of MAO-B. The dichloro-substitution on the benzene (B151609) ring is expected to influence its binding affinity and selectivity for the enzyme. As a chemical probe, this compound could be utilized in several ways:

Target Engagement Assays: To confirm its interaction with MAO-B within cellular or tissue preparations.

Competitive Binding Studies: To identify other potential molecular targets by assessing its ability to displace known ligands from their receptors or enzymes.

Activity-Based Protein Profiling (ABPP): By modifying the structure with a reactive group, it could be transformed into a probe to covalently label and identify its protein targets in complex biological samples.

The validation of MAO-B as a target for this compound would pave the way for its further investigation in the context of neurological disorders where MAO-B is implicated, such as Parkinson's disease and Alzheimer's disease.

Contributions to Lead Compound Identification and Optimization in Medicinal Chemistry

The N-(2-aminoethyl)benzamide scaffold, of which this compound is a prime example, serves as a valuable starting point for the identification and optimization of lead compounds in medicinal chemistry. The core structure presents multiple points for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR).

For instance, the discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis, highlights the versatility of this scaffold. nih.gov In this research, the core N-(2-aminoethyl)benzamide structure was elaborated with various substituents to enhance anti-parasitic activity. nih.gov

Similarly, this compound can be used as a foundational molecule for generating a library of analogues. The primary amine and the aromatic ring are amenable to a wide range of chemical transformations, as outlined in the table below.

| Modification Site | Potential Chemical Reactions | Desired Outcome |

| Primary Amine | Alkylation, Acylation, Sulfonylation, Reductive Amination | Modulate polarity, introduce new binding interactions, alter pharmacokinetic properties. |

| Aromatic Ring | Nucleophilic Aromatic Substitution (if activated), Metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) by converting a chloro-group to a suitable handle. | Introduce diverse substituents to probe the binding pocket of the target and improve potency and selectivity. |

| Amide Bond | Isosteric replacement (e.g., with a sulfonamide or reversed amide) | Improve metabolic stability and alter conformational preferences. |

By systematically modifying these positions, medicinal chemists can fine-tune the compound's pharmacological properties to enhance potency, selectivity, and drug-like characteristics, ultimately leading to the identification of optimized clinical candidates.

Role as Versatile Organic Building Blocks in Complex Chemical Synthesis

Beyond its direct biological applications, this compound is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a primary amine and a dichlorinated aromatic ring, allows for its incorporation into more complex molecular architectures. A patent for benzamide (B126) derivatives explicitly lists this compound as a "particularly preferred" compound, underscoring its utility in the synthesis of a broader class of molecules. justia.com

The primary amine can readily participate in nucleophilic reactions, such as amide bond formation, to extend the molecular chain. The dichlorobenzene moiety, while relatively inert, can be functionalized further through advanced synthetic methods. The presence of two chlorine atoms offers the potential for regioselective reactions.

The utility of this compound as a building block is further exemplified by the synthesis of related benzamide derivatives, where the core structure is assembled from simpler precursors. justia.com The straightforward synthesis of this compound itself, typically through the acylation of ethylenediamine (B42938) with 3,4-dichlorobenzoyl chloride, makes it an accessible and cost-effective starting material for more elaborate synthetic campaigns.

Development of Research Reagents and Reference Standards

This compound is commercially available from various chemical suppliers, positioning it as a readily accessible research reagent. Its availability is crucial for researchers who require a consistent and well-characterized source of the compound for their studies.

As a research reagent, it can be used in a variety of applications, including:

Screening Libraries: As a component of compound libraries for high-throughput screening to identify new biological activities.

Control Compound: In studies involving related analogues, it can serve as a reference or control compound to establish baseline activity.

Starting Material: For the custom synthesis of more complex derivatives that are not commercially available.

Furthermore, given its potential as a MAO-B inhibitor, this compound can be developed into a reference standard for analytical purposes. A well-characterized standard is essential for the accurate quantification of the compound and its metabolites in biological matrices during preclinical and clinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.